molecular formula C16H16O4 B3936120 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde CAS No. 400741-50-6

3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde

Cat. No. B3936120
CAS RN: 400741-50-6
M. Wt: 272.29 g/mol
InChI Key: LVORQUVJQSHPHZ-UHFFFAOYSA-N
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Description

3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained attention for its potential use in scientific research. MPEB belongs to the class of compounds known as benzaldehydes and is a derivative of 4-methoxyphenol.

Mechanism of Action

3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces its activity. This results in a decrease in the downstream signaling pathways that are activated by mGluR5.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde can modulate various biochemical and physiological processes in the brain. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other glutamate receptors. However, one limitation is that 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde. One potential area of study is its use in the treatment of addiction, particularly for drugs such as cocaine and methamphetamine. Another area of research is the development of more soluble analogs of 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde that can be more easily administered in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde and its potential use in treating various neurological disorders.

Scientific Research Applications

3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde has been found to have potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of a specific type of glutamate receptor, known as the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various processes such as learning, memory, and addiction.

properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-5-7-15(8-6-14)19-9-10-20-16-4-2-3-13(11-16)12-17/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVORQUVJQSHPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366411
Record name 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methoxyphenoxy)ethoxy]benzaldehyde

CAS RN

400741-50-6
Record name 3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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